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  • Product: 2-Undecenoic acid, ethyl ester, (2E)-
  • CAS: 51577-37-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Electronic Properties and Dipole Moment of (2E)-2-Undecenoic Acid, Ethyl Ester

Foreword: Unveiling the Molecular Landscape for Drug Discovery To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a deep dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Molecular Landscape for Drug Discovery

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular interactions, this guide offers a deep dive into the electronic characteristics of (2E)-2-Undecenoic acid, ethyl ester. While this molecule may present as a simple α,β-unsaturated ester, its electronic architecture—governed by the interplay of a long alkyl chain and a conjugated ester functionality—holds the key to its reactivity, polarity, and potential as a synthon in pharmaceutical development. This document eschews a rigid template, instead opting for a narrative that logically unfolds the principles and practicalities of characterizing such a molecule. Our focus is not merely on the "what" but the "why"—providing a self-validating framework for both computational prediction and experimental verification of its electronic properties and dipole moment.

I. The Electronic Blueprint: Understanding the α,β-Unsaturated Ester System

The core of (2E)-2-Undecenoic acid, ethyl ester's chemical personality lies in its conjugated system. The carbon-carbon double bond (C=C) and the carbonyl group (C=O) are not isolated entities but a communicating network of π-electrons. This conjugation has profound implications for the molecule's electronic properties.

The carbonyl group is a potent electron-withdrawing group. This property deactivates the C=C double bond towards electrophilic attack compared to a simple alkene. Conversely, this electron withdrawal renders the β-carbon susceptible to nucleophilic attack, a reaction pathway less common for isolated alkenes.[1][2] This fundamental reactivity is a direct consequence of the molecule's electronic landscape, particularly the distribution of its frontier molecular orbitals.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its ability to accept electrons (electrophilicity).[3] The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.[4]

For (2E)-2-Undecenoic acid, ethyl ester, we can anticipate that the HOMO will have significant electron density on the C=C double bond, while the LUMO will be more localized towards the carbonyl group, reflecting its electrophilic nature. Understanding the precise energies and spatial distribution of these orbitals is paramount for predicting how this molecule will interact with biological targets or other reagents.

II. Computational Chemistry: A Predictive Toolkit

In the absence of extensive experimental data for (2E)-2-Undecenoic acid, ethyl ester, quantum chemical calculations offer a powerful and predictive avenue for exploring its electronic properties and dipole moment. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.[5][6]

Workflow for Computational Analysis

G cluster_0 Computational Workflow A 1. Geometry Optimization B 2. Frequency Calculation A->B Verify minimum energy C 3. Electronic Property Calculation B->C Use optimized geometry D 4. Dipole Moment Calculation C->D From electron distribution

Caption: A streamlined workflow for the computational analysis of molecular properties.

Step-by-Step Computational Protocol:
  • Geometry Optimization: The first and most crucial step is to find the molecule's most stable 3D conformation. This is typically achieved using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4][7] The (2E) configuration dictates a trans geometry at the double bond, but conformational flexibility exists around the single bonds.

  • Frequency Analysis: A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation: From the optimized geometry, a single-point energy calculation is performed to determine key electronic parameters.

    • HOMO and LUMO Energies: These values are direct outputs of the calculation. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is then calculated.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Dipole Moment Calculation: The dipole moment (µ) is also calculated from the electron distribution. This provides a quantitative measure of the molecule's overall polarity.[9]

Anticipated Computational Results

While specific values require calculation, we can predict the general electronic characteristics based on related α,β-unsaturated esters.

PropertyPredicted Characteristic for (2E)-2-Undecenoic acid, ethyl esterRationale
HOMO Energy Relatively high for an ester, but lower than an isolated alkeneThe π-system of the double bond contributes to the HOMO, but the electron-withdrawing ester group lowers its energy.
LUMO Energy Relatively lowThe conjugated carbonyl group creates an electron-deficient center, lowering the LUMO energy and making it susceptible to nucleophilic attack.
HOMO-LUMO Gap ModerateIndicative of a molecule that is reactive but not exceptionally unstable.
Dipole Moment Non-zero, with the negative pole oriented towards the oxygen atoms of the ester groupThe significant difference in electronegativity between carbon and oxygen atoms in the C=O and C-O bonds creates a permanent dipole.

III. Experimental Verification: Bridging Theory and Reality

Computational models, while powerful, must be validated by experimental data. A suite of spectroscopic techniques can be employed to probe the electronic structure of (2E)-2-Undecenoic acid, ethyl ester.

Spectroscopic Techniques for Electronic Characterization

G cluster_1 Experimental Verification cluster_2 Information Gained NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared (IR) Spectroscopy A Connectivity & Chemical Environment NMR->A Provides UV UV-Vis Spectroscopy B Functional Groups & Bond Strength IR->B Provides MS Mass Spectrometry C Conjugated Systems & Electronic Transitions UV->C Provides D Molecular Weight & Fragmentation MS->D Provides

Caption: Key spectroscopic methods for the structural and electronic elucidation of organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecule's carbon skeleton and the (2E) stereochemistry.[10][11][12] The chemical shifts of the protons and carbons of the α,β-unsaturated system are particularly informative. The deshielding of the β-proton and β-carbon is a direct consequence of the electron-withdrawing nature of the ester group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present.[13] Key vibrational frequencies to observe for (2E)-2-Undecenoic acid, ethyl ester include:

    • C=O stretch: Expected around 1720-1740 cm⁻¹. Conjugation typically lowers this frequency slightly compared to a saturated ester.

    • C=C stretch: Expected around 1640 cm⁻¹.

    • C-O stretch: Expected in the 1000-1300 cm⁻¹ region.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique directly probes electronic transitions.[13] Due to the conjugated system, (2E)-2-Undecenoic acid, ethyl ester is expected to have a π → π* transition, resulting in a characteristic absorption maximum (λmax) in the UV region. The position and intensity of this absorption are sensitive to the extent of conjugation and the solvent environment.

Experimental Determination of Dipole Moment

The dipole moment can be experimentally determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent.[14] This is a specialized measurement but provides the most accurate value for the molecule's overall polarity.

IV. Synthesis and Reactivity: The Practical Implications

(2E)-2-Undecenoic acid, ethyl ester can be synthesized through various methods, with a common approach being the Wittig or Horner-Wadsworth-Emmons reaction between nonanal and an appropriate phosphonate or ylide. Another route is the Knoevenagel condensation.[15][16]

The electronic properties and dipole moment are not mere theoretical constructs; they directly influence the molecule's behavior in a synthetic or biological context.

  • Reactivity: The predicted susceptibility of the β-carbon to nucleophilic addition is a key feature for its use as a building block in organic synthesis.[2]

  • Solubility and Bioavailability: The dipole moment influences the molecule's polarity, which in turn affects its solubility in various solvents and its ability to cross biological membranes.

  • Molecular Interactions: The charge distribution, as visualized by the MEP, and the overall dipole moment will govern how the molecule interacts with enzyme active sites or other biological receptors through electrostatic interactions.

V. Conclusion: A Molecule in Context

This technical guide has provided a comprehensive framework for understanding and determining the electronic properties and dipole moment of (2E)-2-Undecenoic acid, ethyl ester. By integrating computational predictions with a robust plan for experimental verification, researchers can gain a detailed understanding of this molecule's electronic architecture. This knowledge is fundamental for rationally designing its use in drug development, whether as a pharmacologically active agent itself or as a versatile intermediate in the synthesis of more complex molecular targets. The principles and methodologies outlined herein provide a clear and scientifically rigorous path to unlocking the full potential of this and other α,β-unsaturated esters.

References

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  • Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester.
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Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl (2E)-2-Undecenoate as a Versatile Precursor in the Synthesis of Key Insect Pheromone Intermediates

Abstract Insect pheromones represent a cornerstone of modern, environmentally benign pest management strategies, offering a highly specific and non-toxic alternative to broad-spectrum pesticides.[1][2] The economic and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Insect pheromones represent a cornerstone of modern, environmentally benign pest management strategies, offering a highly specific and non-toxic alternative to broad-spectrum pesticides.[1][2] The economic and ecological viability of these strategies hinges on the efficient and scalable synthesis of pheromone components.[3] This document details the strategic application of ethyl (2E)-2-undecenoate, a readily accessible α,β-unsaturated ester, as a pivotal starting material for synthesizing critical pheromone building blocks. We provide detailed protocols for its conversion into key intermediates—(2E)-2-undecen-1-ol, (2E)-2-undecenal, and the corresponding epoxide—which are foundational for constructing a variety of insect semiochemicals. The methodologies presented emphasize chemoselectivity, operational simplicity, and the rationale behind experimental design choices, providing researchers with a robust framework for pheromone synthesis campaigns.

Introduction: The Strategic Value of Ethyl (2E)-2-Undecenoate

The majority of lepidopteran sex pheromones are long-chain aliphatic compounds characterized by specific functional groups (alcohols, aldehydes, acetates, or epoxides) and precisely configured double bonds.[1] The synthetic challenge lies in controlling these structural features with high fidelity. Ethyl (2E)-2-undecenoate is an ideal precursor for this purpose due to its inherent structural attributes:

  • C11 Carbon Backbone: Provides a substantial portion of the carbon chain required for many pheromones.

  • α,β-Unsaturated Ester: A highly versatile functional group that allows for a range of selective transformations. The electron-withdrawing nature of the ester activates the double bond for specific reactions while also providing a handle for reduction to either an aldehyde or an alcohol.

  • Defined (E)-Stereochemistry: The trans-configuration of the double bond is a common motif in insect pheromones and serves as a reliable stereochemical starting point.

This application note will focus on three primary transformations that leverage these features to produce high-value synthetic intermediates.

Core Synthetic Transformations and Rationale

The conversion of ethyl (2E)-2-undecenoate into diverse pheromone intermediates relies on a set of highly selective chemical reactions. The choice of reagents and conditions is paramount to achieving the desired outcome without affecting other parts of the molecule.

Diagram: Synthetic Pathways from Ethyl (2E)-2-undecenoate

G start Ethyl (2E)-2-undecenoate alcohol (2E)-2-Undecen-1-ol (Allylic Alcohol) start->alcohol DIBAL-H (Selective Reduction) epoxide (±)-Ethyl 2,3-epoxyundecanoate start->epoxide mCPBA (Epoxidation) aldehyde (2E)-2-Undecenal alcohol->aldehyde Swern or Dess-Martin (Oxidation)

Caption: Key synthetic routes from ethyl (2E)-2-undecenoate.

Selective Reduction to Allylic Alcohols

The reduction of the ester moiety to a primary alcohol while preserving the adjacent double bond is arguably the most critical transformation. Over-reduction would lead to the saturated alcohol, losing the essential unsaturation.

  • Causality of Reagent Choice: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion.[4] Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), DIBAL-H is a bulky and electrophilic hydride source. At low temperatures (typically -78 °C), it coordinates to the carbonyl oxygen and delivers a single hydride, forming a stable tetrahedral intermediate. This intermediate does not collapse to release an aldehyde (which would be further reduced) until aqueous workup. This mechanism effectively "pauses" the reduction at the aldehyde stage, which upon workup yields the primary alcohol, preventing saturation of the C=C bond.[5]

Oxidation to α,β-Unsaturated Aldehydes

Many insect pheromones are aldehydes. The allylic alcohol produced in the previous step can be selectively oxidized to the corresponding α,β-unsaturated aldehyde.

  • Causality of Reagent Choice: It is crucial to use mild oxidation conditions to avoid over-oxidation to a carboxylic acid or isomerization of the double bond. Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane (DMP) are ideal.[6] These methods operate at low temperatures and under neutral or near-neutral pH conditions, ensuring the integrity of the sensitive aldehyde and the conjugated double bond system.

Epoxidation of the Alkene

Epoxides are a key structural feature in several important pheromones, such as Disparlure, the gypsy moth pheromone.[6] The electron-deficient double bond of ethyl (2E)-2-undecenoate can be directly epoxidized.

  • Causality of Reagent Choice: Peroxy acids, particularly meta-chloroperoxybenzoic acid (mCPBA), are highly effective for this transformation.[7][8] The reaction proceeds via a concerted mechanism, often called the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and the corresponding carboxylic acid byproduct.[8] This method is reliable and generally high-yielding. For chiral pheromones, asymmetric epoxidation techniques like the Sharpless epoxidation can be employed on the allylic alcohol intermediate to produce enantiomerically enriched epoxides.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations described above.

Protocol 1: Selective Reduction of Ethyl (2E)-2-undecenoate to (2E)-2-Undecen-1-ol

Objective: To synthesize the key allylic alcohol intermediate via selective 1,2-reduction of the α,β-unsaturated ester.

Table 1: Materials and Reagents for Protocol 1

Reagent/Material Quantity Molar Eq. Notes
Ethyl (2E)-2-undecenoate 5.00 g (23.5 mmol) 1.0 Starting material
Diisobutylaluminium hydride (DIBAL-H) 52.0 mL (1.0 M in hexanes) 2.2 Handle under inert gas
Anhydrous Dichloromethane (DCM) 200 mL - Solvent
Methanol 20 mL - Quenching agent
1 M Hydrochloric Acid (HCl) 100 mL - Workup
Saturated Rochelle's Salt Solution 100 mL - Workup (breaks up aluminum emulsions)
Anhydrous Magnesium Sulfate (MgSO₄) - - Drying agent
500 mL 3-neck round-bottom flask 1 - Dried in oven
Magnetic stirrer, stir bar 1 -
Argon or Nitrogen gas supply 1 -
Low-temperature thermometer 1 -

| Dry ice/acetone bath | 1 | - | |

Procedure:

  • Setup: Assemble the 3-neck flask, equipped with a magnetic stir bar, a thermometer, and a rubber septum, under a positive pressure of inert gas (Argon or Nitrogen).

  • Dissolution: Add ethyl (2E)-2-undecenoate (5.00 g) to the flask and dissolve it in 150 mL of anhydrous DCM via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature to ensure selectivity.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (52.0 mL) dropwise via syringe over 30 minutes. The internal temperature must not rise above -70 °C. A rapid addition can lead to over-reduction.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Quenching: While still at -78 °C, very slowly and carefully add methanol (20 mL) dropwise to quench the excess DIBAL-H. This is a highly exothermic step; add with extreme caution to control gas evolution.

  • Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly add 100 mL of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear. This step chelates the aluminum salts and prevents the formation of a problematic emulsion.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (50 mL each).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield (2E)-2-undecen-1-ol as a colorless oil.

Protocol 2: Oxidation of (2E)-2-Undecen-1-ol to (2E)-2-Undecenal

Objective: To synthesize the α,β-unsaturated aldehyde using a mild oxidation protocol that preserves the alkene stereochemistry.

Table 2: Materials and Reagents for Protocol 2

Reagent/Material Quantity Molar Eq. Notes
(2E)-2-Undecen-1-ol 2.00 g (11.7 mmol) 1.0 From Protocol 1
Dess-Martin Periodinane (DMP) 5.95 g (14.0 mmol) 1.2 Moisture sensitive
Anhydrous Dichloromethane (DCM) 100 mL - Solvent
Saturated Sodium Bicarbonate (NaHCO₃) 50 mL - Workup
Sodium Thiosulfate (Na₂S₂O₃) 50 mL (10% w/v) - Workup (removes iodine)

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |

Procedure:

  • Setup: In a dry round-bottom flask under inert gas, dissolve (2E)-2-undecen-1-ol (2.00 g) in anhydrous DCM (80 mL).

  • DMP Addition: Add the Dess-Martin Periodinane (5.95 g) to the solution in one portion at room temperature. The mixture may become slightly warm.

  • Reaction: Stir the resulting milky suspension at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quenching: Pour the reaction mixture into a flask containing a stirred solution of saturated NaHCO₃ (50 mL) and 10% Na₂S₂O₃ (50 mL). Stir vigorously for 15-20 minutes until the organic layer becomes colorless.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure (aldehydes can be volatile).

  • Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, purify by flash chromatography on silica gel (e.g., 20:1 Hexanes:Ethyl Acetate).

Diagram: Dess-Martin Oxidation Workflow

G cluster_0 Reaction Vessel (Inert Atmosphere) cluster_1 Workup & Purification A Dissolve (2E)-2-Undecen-1-ol in Anhydrous DCM B Add Dess-Martin Periodinane (DMP) A->B C Stir at Room Temp (1-2 hours) B->C D Quench with NaHCO3 & Na2S2O3 Solution C->D TLC Monitoring E Extract with DCM D->E F Dry & Concentrate E->F G Purify via Chromatography F->G H H

Caption: Workflow for the oxidation of the allylic alcohol.

Summary and Conclusion

Ethyl (2E)-2-undecenoate serves as an exemplary precursor in the synthesis of insect pheromones, providing a direct and efficient entry point to essential C11 building blocks. The protocols detailed herein for the synthesis of (2E)-2-undecen-1-ol and (2E)-2-undecenal demonstrate the power of modern selective reagents in achieving high-fidelity chemical transformations. By understanding the causality behind the choice of reagents like DIBAL-H and Dess-Martin periodinane, researchers can confidently adapt these methodologies to construct a wide array of complex pheromone targets. These self-validating protocols, grounded in established chemical principles, empower the scientific community to advance the development of sustainable pest control solutions.

References

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Met
  • Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports (RSC Publishing). (2023).
  • SYNTHESIS OF INSECT SEX PHEROMONES. CORE.
  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Source not specified].
  • Method for the synthesis of pheromones.
  • Synthesis of the racemate and the enantiomers of ( E )- cis -6,7-epoxy-2-nonenal, the male-produced pheromone of the red-necked longhorn beetle, Aromia bungii.
  • Synthesis of (3Z)-Dodecenyl-(E)
  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Source not specified]. (2024).

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Application

Application Note and Protocols for the Catalytic Hydrogenation of the Double Bond in Ethyl (2E)-2-undecenoate

Introduction The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and agrochemicals.[1] This application note provides a detailed guide to the catalytic hydrogenation of the double bond in ethyl (2E)-2-undecenoate to yield ethyl undecanoate. This reaction is a classic example of a highly efficient and clean reduction method, employing a heterogeneous catalyst.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive experimental protocol, and discuss the critical parameters that ensure a successful and safe reaction. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the saturation of α,β-unsaturated esters.

Reaction Scheme

Mechanistic Insights: The Horiuti-Polanyi Mechanism

The catalytic hydrogenation of alkenes on a metal surface is generally understood to proceed via the Horiuti-Polanyi mechanism.[4] This heterogeneous process occurs on the surface of the metal catalyst, typically palladium on carbon (Pd/C).[2]

The key steps of the mechanism are as follows:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the alkene (ethyl (2E)-2-undecenoate) are adsorbed onto the surface of the palladium catalyst. The π-bond of the alkene interacts with the metal surface.[4]

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the metal surface to form two adsorbed hydrogen atoms (metal hydrides).[4]

  • Stepwise Hydrogen Addition: One of the adsorbed hydrogen atoms is transferred to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that is still bound to the catalyst surface.

  • Second Hydrogen Addition and Desorption: A second hydrogen atom is then transferred to the other carbon atom of the original double bond. This completes the saturation, and the resulting alkane (ethyl undecanoate) desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.[4]

This stepwise addition of hydrogen atoms typically occurs on the same face of the double bond, leading to syn-addition.[4] For an acyclic and unhindered substrate like ethyl (2E)-2-undecenoate, the stereochemical outcome is not a primary concern as no new chiral centers are formed.

Catalyst Selection and Rationale

Palladium on carbon (Pd/C) is the most commonly used catalyst for the hydrogenation of alkenes due to its high activity, selectivity, and operational simplicity.[1] It is a heterogeneous catalyst, meaning it exists in a different phase from the reaction mixture, which allows for easy removal by filtration upon reaction completion.[1] This minimizes contamination of the final product with the metal catalyst.[1] Typically, 5% or 10% Pd on carbon by weight is used.[1][5]

While other catalysts like platinum (Pt) or nickel (Ni) can also be used, Pd/C is often preferred for its excellent activity at or near room temperature and atmospheric pressure, as well as its general functional group tolerance.[2][6] For the selective reduction of a carbon-carbon double bond in the presence of an ester, Pd/C is highly effective as the ester group is significantly less reactive towards hydrogenation under these mild conditions.[7][8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Substrate & Catalyst add_reagents Add Solvent, Substrate & Catalyst reagents->add_reagents solvent Prepare Solvent solvent->add_reagents setup Assemble Reaction Apparatus inert Inert Atmosphere Purge (N2/Ar) setup->inert inert->add_reagents h2_purge Hydrogen Purge add_reagents->h2_purge reaction Stir under H2 Atmosphere (Monitor Progress) h2_purge->reaction n2_purge_final Final N2 Purge reaction->n2_purge_final filtration Filter through Celite® n2_purge_final->filtration concentration Concentrate Filtrate filtration->concentration purification Purify (if necessary) concentration->purification characterization Characterize Product (GC-MS, NMR, IR) purification->characterization

Caption: Experimental workflow for the catalytic hydrogenation of ethyl (2E)-2-undecenoate.

Detailed Experimental Protocol

Materials and Reagents:

  • Ethyl (2E)-2-undecenoate

  • Palladium on carbon (10% Pd/C, 50% wet with water is recommended for safety)[5]

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) or Argon (Ar) gas, high purity

  • Celite® 545 or equivalent filter aid

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Rubber septa

  • Hydrogen balloon (or a connection to a hydrogen gas cylinder with a regulator)

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • Hydrogen gas is extremely flammable and can form explosive mixtures with air. [9] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Palladium on carbon is pyrophoric, especially after use and when dry. [10] Do not allow the catalyst to dry, and handle it with care. It can ignite flammable solvents.[10]

  • Always purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen and after the reaction is complete to remove all oxygen and hydrogen, respectively.[9]

  • Quench the used catalyst promptly and properly after filtration.[1]

Procedure:

  • Catalyst Handling: In a three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the substrate). If using the 50% wet catalyst, account for the water content in the weight.

  • System Purge: Seal the flask with septa and a gas inlet adapter. Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Addition of Reactants: Under a positive pressure of inert gas, add the solvent (e.g., ethanol or ethyl acetate) via cannula or syringe. Then, add the ethyl (2E)-2-undecenoate dissolved in a small amount of the same solvent.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas from a balloon or a regulated cylinder.[6] For a small-scale reaction, a hydrogen-filled balloon is often sufficient.[6]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid phases.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[11] To take an aliquot, purge the flask with inert gas, quickly remove a sample with a syringe, and then re-establish the hydrogen atmosphere.[10] The disappearance of the starting material indicates the completion of the reaction.

  • Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the system thoroughly with nitrogen or argon for several minutes.[9]

  • Filtration: Prepare a pad of Celite® in a Büchner funnel. Under a stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with the reaction solvent to ensure all the product is collected. Crucially, do not allow the catalyst on the Celite® pad to run dry, as this increases the fire hazard. [9] Keep it wet with the solvent until you are ready for proper disposal.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite® pad with the catalyst into a separate beaker and add water to quench the catalyst.[10] This wet catalyst waste should be stored in a clearly labeled, dedicated waste container.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The residue is the crude ethyl undecanoate.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

ParameterTypical Range/ValueRationale
Substrate Ethyl (2E)-2-undecenoateα,β-unsaturated ester
Catalyst 10% Pd/CHigh activity and selectivity for C=C reduction[1]
Catalyst Loading 1-5 mol%A catalytic amount is sufficient for the reaction.
Solvent Ethanol, Ethyl Acetate, MethanolSolvents that dissolve the substrate and do not interfere with the reaction.[6]
Hydrogen Pressure 1 atm (balloon) to 50 psiAtmospheric pressure is often sufficient, but higher pressure can increase the reaction rate.[12]
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds readily at ambient temperature.[6]
Reaction Time 1-12 hoursDependent on scale, catalyst loading, and H₂ pressure. Monitor for completion.

Catalytic Cycle Diagram

catalytic_cycle Pd Pd(0) surface Pd_H2 H₂ adsorbed on Pd Pd->Pd_H2 + H₂ Pd_Alkene Alkene adsorbed on Pd Pd->Pd_Alkene + Alkene Pd_2H 2 H• on Pd Pd_H2->Pd_2H Dissociation Pd_Intermediate Half-hydrogenated intermediate Pd_2H->Pd_Intermediate + Alkene Pd_Alkene->Pd_Intermediate Pd_Alkane Alkane desorbs Pd_Intermediate->Pd_Alkane + H• Pd_Alkane->Pd - Alkane

Caption: Simplified catalytic cycle for the hydrogenation of an alkene on a Palladium surface.

Conclusion

The catalytic hydrogenation of ethyl (2E)-2-undecenoate using palladium on carbon is a robust and highly efficient method for the synthesis of ethyl undecanoate. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably perform this transformation. The ease of catalyst removal and the mild reaction conditions make this a preferred method in many synthetic applications.

References

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Chemistry LibreTexts. (2024, October 2). 8.6: Reduction of Alkenes - Hydrogenation. [Link]

  • JoVE. (2017, February 22). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. [Link]

  • Gcms.cz. (n.d.). Applying Hydrogen Carrier Gas to Real-World GC/MS Analyses. [Link]

  • Chinese Chemical Society. (2024, January 10). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. [Link]

  • Scientific Update. (2024, June 5). Heterogeneous Catalytic Hydrogenation. [Link]

  • Royal Society of Chemistry. (2019, February 4). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]

  • ACS Publications. (2024, February 2). Understanding Heterogeneous Catalytic Hydrogenation by Parahydrogen-Induced Polarization NMR Spectroscopy. ACS Catalysis. [Link]

  • ACS Publications. (2024, May 13). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Link]

  • Royal Society of Chemistry. (2015, May 5). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. [Link]

  • Hydrogenation SOP. (n.d.). [Link]

  • Springer Nature. (2026, January 27). Complex Heterogeneous Catalysts Enable Efficient CO₂ Hydrogenation. Research Communities. [Link]

  • Nishimura, S. (1999, November 28). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. [Link]

  • ACS Publications. (2025, July 17). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. [Link]

  • ResearchGate. (n.d.). Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. [Link]

  • Wiley Analytical Science. (2021, November 2). Headspace GC-MS with hydrogen hampered by hydrogenation. [Link]

  • Google Patents. (n.d.).
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. [Link]

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. [Link]

  • Royal Society of Chemistry. (n.d.). Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15. [Link]

  • Oak Ridge National Laboratory. (2026, February 18). Hydrogen Analysis by Gas Chromatography–Mass Spectrometry. [Link]

  • PMC. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. [Link]

  • Google Patents. (n.d.).
  • East China University of Science and Technology. (n.d.). Gas-Liquid-Solid Three-Phase Catalytic Hydrogenation of Ethyl Acetate to Ethanol. [Link]

Sources

Method

Application Notes and Protocols: Incorporation of Ethyl (2E)-2-undecenoate in Flavor and Fragrance Formulations

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the prospective incorporation of ethyl (2E)-2-undecenoate into flavor and fragrance formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the prospective incorporation of ethyl (2E)-2-undecenoate into flavor and fragrance formulations. While direct, extensive data for this specific molecule is not widely available in public literature, this guide synthesizes information from structurally analogous compounds, particularly other C10-C12 ethyl esters and α,β-unsaturated esters, to provide a scientifically grounded framework for its application. This document covers the predicted physicochemical and organoleptic properties, detailed protocols for formulation, stability considerations, and regulatory context. The causality behind experimental choices is emphasized to empower formulators in their creative and technical development.

Introduction: The Potential of Ethyl (2E)-2-undecenoate

Ethyl (2E)-2-undecenoate, a C13 fatty acid ester, belongs to the family of α,β-unsaturated esters. This structural feature is pivotal in defining its sensory and chemical characteristics. Unlike its saturated counterpart, ethyl undecanoate, which possesses a waxy, soapy, and fatty odor profile, the presence of the conjugated double bond in ethyl (2E)-2-undecenoate is expected to introduce more complex and potent aroma and flavor notes.[1] Its structural similarity to compounds like ethyl (E)-2-decenoate suggests it may contribute fruity, waxy, and pear-like nuances to a composition.[2][3]

The purpose of this guide is to provide a predictive yet robust framework for utilizing ethyl (2E)-2-undecenoate, enabling formulators to harness its potential in creating novel and impactful sensory experiences in both flavor and fragrance applications.

Predicted Physicochemical and Organoleptic Profile

Physicochemical Properties

The following table summarizes the predicted and known properties of ethyl (2E)-2-undecenoate and its close analogs. This data is crucial for determining appropriate solvents, predicting its behavior in different matrices, and assessing its performance during processing and storage.

PropertyEthyl (2E)-2-undecenoate (Predicted)Ethyl Undecanoate (Saturated)Ethyl (E)-2-decenoate (Shorter Chain)Ethyl 10-undecenoate (Isomer)
Molecular Formula C13H24O2C13H26O2C12H22O2C13H24O2
Molecular Weight 212.33 g/mol 214.35 g/mol [1][4]198.30 g/mol [2][3]212.33 g/mol
Appearance Colorless to pale yellow liquidColorless clear liquid[1]Colorless to pale yellow liquid[2]Colorless to pale yellow liquid[5]
Boiling Point ~260-270 °C at 760 mmHg~105 °C at 4 mmHg[6]~133-135 °C at 20 mmHg[3]~258-259 °C at 760 mmHg
Solubility Insoluble in water; soluble in ethanol and oilsInsoluble in water; soluble in ethanol and oils[6]Insoluble in water; soluble in fats and ethanol[3]Insoluble in water (1.517 mg/L at 25°C); soluble in alcohol
LogP (o/w) ~4.8-5.2~5.1[1]~4.4[3]~4.96
Organoleptic Profile

The sensory characteristics of ethyl (2E)-2-undecenoate are predicted to be a complex interplay of fruity and fatty notes, with the α,β-unsaturated system contributing a distinctive character.

  • Odor: A medium-strength odor with potential notes of pear, green apple, tropical fruit, and a waxy, fatty background. The "pear ester," ethyl (E,Z)-2,4-decadienoate, demonstrates the powerful fruity notes that can arise from unsaturation in the carbon chain.[7]

  • Flavor: At low concentrations (ppm level), it is expected to impart sweet, fruity, and waxy notes, potentially with a green, juicy character. The taste profile is likely to be impactful, requiring careful dosage to avoid overpowering a formulation.

Application in Fragrance Formulations

The predicted pear and fruity notes of ethyl (2E)-2-undecenoate make it a versatile ingredient for a range of fragrance applications.

Conceptual Workflow for Fragrance Formulation

FragranceWorkflow A Conceptualization (e.g., Fruity-Floral, Green, Woody) B Ethyl (2E)-2-undecenoate (Modifier/Heart Note) A->B C Selection of Co-ingredients (Top, Heart, Base Notes) B->C D Solvent Selection (e.g., Ethanol, DPG) C->D E Trial Formulations (Varying Concentrations) D->E F Olfactory Evaluation (On skin, smelling strips) E->F G Stability & Compatibility Testing E->G H Final Formulation Optimization F->H G->H

Caption: Workflow for incorporating ethyl (2E)-2-undecenoate in fragrances.

Protocol for a Test Eau de Toilette Formulation

This protocol outlines the creation of a simple fragrance base to evaluate the character of ethyl (2E)-2-undecenoate.

Objective: To assess the olfactory contribution of ethyl (2E)-2-undecenoate in a standard fragrance matrix.

Materials:

  • Ethyl (2E)-2-undecenoate

  • Perfumer's grade ethanol (95%)

  • Dipropylene glycol (DPG)

  • A simple floral or fruity accord (e.g., a pre-made jasmine or apple base)

  • Glass beakers, pipettes, and airtight storage bottles

Procedure:

  • Stock Solution Preparation: Prepare a 10% solution of ethyl (2E)-2-undecenoate in DPG. This facilitates accurate dosing and reduces the impact of its high boiling point during blending.

  • Fragrance Concentrate Blending:

    • In a glass beaker, combine the components of your chosen accord.

    • Create a series of trials by adding the ethyl (2E)-2-undecenoate stock solution at varying concentrations (e.g., 0.5%, 1.0%, 2.0% of the total concentrate).

    • For a control, prepare a version of the accord without the test material.

  • Maturation: Allow the fragrance concentrates to mature for at least 48 hours in a cool, dark place. This allows the Schiff bases and other chemical interactions to stabilize.

  • Dilution: Dilute the matured concentrates to a 15% solution in perfumer's grade ethanol to create the final Eau de Toilette.

  • Evaluation:

    • Dip smelling strips into each trial and the control. Evaluate the initial "top note" impression and then assess the evolution of the fragrance over several hours.

    • Apply a small amount to the skin to evaluate its performance and interaction with body chemistry.

Expected Outcome: The addition of ethyl (2E)-2-undecenoate is anticipated to enhance the fruity and green characteristics of the accord, adding a unique waxy and pear-like dimension. Its substantivity is predicted to be moderate, contributing primarily to the heart of the fragrance.

Application in Flavor Formulations

The fruity and waxy profile of ethyl (2E)-2-undecenoate makes it a candidate for enhancing fruit flavors, particularly in beverages, confectionery, and dairy products.

General Considerations for Flavor Formulation
  • Solubility: Due to its high lipophilicity (predicted LogP > 4.5), ethyl (2E)-2-undecenoate will require a suitable solvent or emulsification system for use in aqueous-based food products.

  • Dosage: The impactful nature of α,β-unsaturated esters necessitates careful dosage. Initial trials should begin at low ppm levels.

  • Stability: The conjugated double bond may be susceptible to oxidation or polymerization under certain conditions (e.g., high heat, presence of metal ions).

Protocol for Incorporation into a Beverage Emulsion

This protocol details the creation of a stable oil-in-water emulsion for clear beverages.

Objective: To create a stable, water-dispersible flavor system containing ethyl (2E)-2-undecenoate.

Materials:

  • Ethyl (2E)-2-undecenoate

  • Medium-chain triglycerides (MCT) or another suitable carrier oil

  • Emulsifier (e.g., sucrose esters of fatty acids, Quillaja saponin)

  • Propylene glycol (PG)

  • Citric acid and sodium benzoate (as preservatives)

  • Deionized water

  • High-shear mixer or homogenizer

Procedure:

  • Oil Phase Preparation:

    • Dissolve ethyl (2E)-2-undecenoate in the carrier oil (MCT) at a concentration of 1-5%.

    • This oil phase constitutes the dispersed phase of the emulsion.

  • Aqueous Phase Preparation:

    • In a separate vessel, dissolve the emulsifier, preservatives, and PG in deionized water.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while agitating with a high-shear mixer.

    • Continue mixing for 5-10 minutes to form a crude emulsion.

    • For a more stable and smaller droplet size, pass the crude emulsion through a high-pressure homogenizer.

  • Quality Control:

    • Measure the particle size of the emulsion to ensure it meets the desired specifications for clarity and stability.

    • Conduct accelerated stability testing (e.g., centrifugation, thermal cycling) to predict the shelf-life of the flavor emulsion.

  • Application: The resulting flavor emulsion can be dosed into the final beverage product.

EmulsionProtocol cluster_oil Oil Phase cluster_aqueous Aqueous Phase A Ethyl (2E)-2-undecenoate B Carrier Oil (MCT) C Combine A + B H High-Shear Mixing C->H D Water E Emulsifier F Preservatives & PG G Combine D + E + F G->H I Homogenization H->I J Final Flavor Emulsion I->J K Quality Control (Particle Size, Stability) J->K

Caption: Protocol for creating a flavor emulsion with ethyl (2E)-2-undecenoate.

Stability and Reactivity

The stability of ethyl (2E)-2-undecenoate is a critical consideration for its successful application. The α,β-unsaturated ester moiety is a site of potential reactivity.

  • Oxidation: Unsaturated esters can be susceptible to oxidation, leading to the formation of off-notes. The use of antioxidants (e.g., tocopherols, BHT) in the formulation, especially in oil-based systems, is recommended.

  • Hydrolysis: Like all esters, it can undergo hydrolysis to undecenoic acid and ethanol, particularly at extreme pH values. Formulations should be maintained within a pH range of 4-7 for optimal stability.

  • Polymerization: While less common under typical food and cosmetic conditions, the activated double bond can, in principle, undergo polymerization, especially in the presence of initiators or high energy input.

Safety and Regulatory Considerations

As ethyl (2E)-2-undecenoate is not a widely listed flavor or fragrance ingredient, a formal safety assessment by regulatory bodies like FEMA or JECFA is not available. However, an initial assessment can be informed by the status of its analogs.

  • Ethyl (E)-2-decenoate: FEMA number 3641.[2][3]

  • Ethyl undecanoate: FEMA number 3492.[6][8]

  • Ethyl 10-undecenoate: FEMA number 2461.[9]

The fact that these closely related esters are generally recognized as safe (GRAS) for use as flavoring agents suggests that ethyl (2E)-2-undecenoate may also have a favorable toxicological profile. However, any commercial use would require a formal safety evaluation.

Handling Precautions: Standard laboratory safety protocols should be followed. It is recommended to handle ethyl (2E)-2-undecenoate in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).

Analytical Methods for Quantification

To ensure accurate dosing and for quality control purposes, a reliable analytical method for quantifying ethyl (2E)-2-undecenoate in a formulation is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for its high sensitivity and specificity. A non-polar capillary column would be suitable for separation. The mass spectrum would show a characteristic fragmentation pattern, allowing for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile matrices or for samples that are difficult to analyze by GC, reverse-phase HPLC with UV detection could be employed. The conjugated system of the α,β-unsaturated ester should provide a chromophore for UV detection.[10]

Conclusion

Ethyl (2E)-2-undecenoate represents an intriguing, albeit not widely characterized, molecule for the flavor and fragrance industry. By leveraging the extensive knowledge of its structural analogs, formulators can approach its use with a strong scientific foundation. Its predicted organoleptic profile—a blend of pear-like fruitiness with a waxy, fatty character—offers significant potential for creating novel and complex sensory experiences. The protocols and considerations outlined in these application notes provide a comprehensive starting point for the successful incorporation and evaluation of ethyl (2E)-2-undecenoate in a variety of consumer products. Further research into its precise sensory properties and stability in different applications is warranted.

References

  • The Good Scents Company. (n.d.). Ethyl undecanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl undecylenate. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Analytical Methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Ethyl (E)-2-decenoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-decenoate, (2E)-. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl undecanoate. Retrieved from [Link]

  • FlavScents. (n.d.). Ethyl undecylenate. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). ETHYL UNDECANOATE. Retrieved from [Link]

  • UL Prospector. (n.d.). Ethyl Undecylenate. Retrieved from [Link]

  • World Health Organization. (n.d.). Ethyl undecylenate. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl (E)-2-decenoate — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. (n.d.). ethyl (2E)-but-2-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). US5180710A - Ethyl (2e,4z,7z)-2,4,7-decatrienoate and its use as a perfuming or flavoring ingredient.
  • Zviely, M. (2011). Pear Ester: Ethyl (E,Z)
  • Chemos GmbH & Co. KG. (2023).
  • Thermo Fisher Scientific. (2025).
  • COSMILE Europe. (n.d.). ETHYL UNDECYLENATE – Ingredient. Retrieved from [Link]

  • Fisher Scientific. (2010).
  • The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (E)-2-crotonate. Retrieved from [Link]

  • Cole-Parmer. (2005).
  • Villalba, M., et al. (2018). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Processes, 6(11), 225.
  • Google Patents. (n.d.). US6365629B1 - Fatty acid esters of aromatic alcohols and their use in cosmetic formulations.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Encapsulation of Flavors in Emulsions for Beverages.
  • Google Patents. (n.d.). US20100098821A1 - Process for Solubilization of Flavor Oils.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Redalyc. (2018).
  • Maia, C. S., et al. (2006). Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects. International journal of pharmaceutics, 327(1-2), 8-13.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A review on enzymatic synthesis of aromatic esters used as flavor ingredients for food, cosmetics and pharmaceuticals industries.
  • ResearchGate. (n.d.).
  • MDPI. (2025).

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Technical Notes & Optimization

Troubleshooting

Minimizing byproduct impurities during the esterification of (2E)-2-undecenoic acid

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, working with α,β -unsaturated aliphatic chains like (2E)-2-undecenoic acid presents unique chemoselectivity c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, working with α,β -unsaturated aliphatic chains like (2E)-2-undecenoic acid presents unique chemoselectivity challenges.

This guide provides field-validated diagnostics, troubleshooting FAQs, and self-validating protocols to help you achieve >95% target ester yields while suppressing critical impurities.

Mechanistic Overview & Visual Diagnostics

During the esterification of α,β -unsaturated carboxylic acids, the conjugated double bond is highly susceptible to side reactions. Harsh acidic conditions and elevated temperatures—typical of a standard Fischer esterification—inadvertently promote the nucleophilic conjugate addition of the alcohol to the β -carbon, yielding unwanted alkoxy esters (Michael addition)[1][2]. Furthermore, acid-catalyzed protonation of the carbonyl lowers the activation energy for double-bond migration, leading to extensive isomerization (e.g., Z-isomers or 3E-isomers)[3].

To circumvent these issues, mild activation strategies such as the Steglich esterification[4] or highly selective biocatalytic approaches[5] are strictly required.

Esterification_Workflow SM (2E)-2-Undecenoic Acid + Aliphatic Alcohol H_Cond Harsh Activation (H2SO4, Reflux) SM->H_Cond Fischer Esterification M_Cond Mild Activation (EDC/DMAP or Lipase) SM->M_Cond Steglich / Biocatalytic P_Michael Alkoxy Ester (Michael Adduct) H_Cond->P_Michael Nucleophilic Attack P_Isomer Isomerized Ester (3E or Z-isomer) H_Cond->P_Isomer Acid-Catalyzed Migration P_Target Target Ester (Retention of 2E geometry) M_Cond->P_Target Direct Acylation

Reaction pathways of (2E)-2-undecenoic acid showing byproduct formation vs. selective esterification.

Quantitative Byproduct Profiling

The table below summarizes the expected byproduct distribution based on the chosen esterification methodology.

Esterification MethodCatalyst / ReagentTemp (°C)Target Ester Yield (%)Michael Adduct (%)Isomerization (%)
Fischer Esterification H₂SO₄ (cat.)80453520
DCC Steglich DCC, DMAP2582< 5< 2
EDC Steglich EDC·HCl, DMAP0 to 2592< 1< 1
Biocatalytic Novozym 435 (CALB)45> 9800

Troubleshooting FAQs

Q1: My GC-MS shows a major impurity with a mass exactly equal to the target ester plus the molecular weight of my alcohol. What is this, and how do I prevent it? A1: You are observing the formation of an alkoxy ester via a Michael addition[2]. Because (2E)-2-undecenoic acid is an α,β -unsaturated system, the β -carbon is electrophilic. Under prolonged heating or strongly acidic conditions, the aliphatic alcohol acts as a nucleophile and attacks the double bond[1]. Resolution: Abandon Fischer esterification. Switch to a mild coupling agent (like EDC·HCl) at 0 °C, or utilize a lipase-catalyzed reaction which is strictly chemoselective for the carboxyl carbon[5].

Q2: My isolated ester shows a loss of the trans (E) coupling constant ( J≈15.5 Hz) in the 1 H NMR, replaced by complex multiplets. What happened? A2: Your compound has undergone double-bond isomerization[3]. Strong mineral acids protonate the carbonyl oxygen, creating a highly delocalized carbocation intermediate that allows the double bond to migrate out of conjugation (forming the 3E-isomer) or rotate (forming the Z-isomer). Resolution: Maintain the pH of your reaction near neutral. If using a Steglich esterification, ensure your DMAP equivalent is precisely measured, as excess unquenched basicity over long periods can also slowly catalyze isomerization.

Q3: Why do you recommend EDC·HCl over the more common DCC for the Steglich esterification of this specific acid? A3: While both are carbodiimide coupling agents, DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove completely and often requires repeated filtration and chromatography[3]. EDC·HCl generates a water-soluble urea byproduct that is entirely removed during a simple aqueous workup[4]. For highly lipophilic targets like undecenoate esters, minimizing chromatographic purification helps prevent late-stage product loss or on-column degradation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation checkpoints fail, do not proceed to the next step.

Protocol A: Mild Chemical Esterification (EDC/DMAP Steglich Method)

This method utilizes N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid without breaking the alkene's geometry[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 1.0 eq of (2E)-2-undecenoic acid and 1.1 eq of the target alcohol in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling (Causality): Cool the mixture to 0 °C using an ice bath. Causality: Initiating the reaction at 0 °C suppresses the kinetic formation of the Michael adduct and prevents thermal isomerization.

  • Catalyst Addition: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). Stir for 5 minutes.

  • Activation: Add 1.2 eq of EDC·HCl portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature (25 °C) and stir for an additional 12 hours.

  • Validation Checkpoint (TLC): Spot the crude mixture against the starting acid. The acid spot (typically Rf​≈0.2 in 20% EtOAc/Hexane) should be completely consumed, replaced by a high-running ester spot ( Rf​≈0.7 ).

  • Quench & Wash: Dilute the mixture with additional DCM. Wash sequentially with 5% aqueous citric acid (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Validation Checkpoint (Phase Separation): The aqueous layer should contain the urea byproduct. The organic layer must remain clear. If an emulsion forms, add a small amount of solid NaCl.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Biocatalytic Esterification (Lipase CALB)

Enzymatic catalysis offers perfect chemoselectivity, completely avoiding Michael addition and isomerization by exclusively activating the carboxylate pocket[5].

Step-by-Step Methodology:

  • Preparation: In a sealed reaction vial, combine 1.0 eq of (2E)-2-undecenoic acid and 1.5 eq of the alcohol in a non-polar solvent (e.g., hexane or heptane) at 0.5 M.

  • Water Scavenging (Causality): Add 100 mg/mmol of activated 4Å molecular sieves. Causality: Lipase-catalyzed esterification is an equilibrium reaction. Removing the water byproduct drives the reaction to >98% completion.

  • Enzyme Addition: Add 50 mg/mmol of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation: Place the vial in an orbital shaker at 45 °C and 200 rpm for 24 hours. Causality: 45 °C is the optimal thermodynamic window for CALB activity without risking thermal degradation of the enzyme or substrate.

  • Validation Checkpoint (Crude NMR): Take a 50 µL aliquot, filter, evaporate, and dissolve in CDCl₃. Confirm the presence of the trans-alkene protons (doublet of triplets at ~6.9 ppm and doublet at ~5.8 ppm, J≈15.5 Hz). The absence of signals between 3.0-4.0 ppm (excluding the ester alkoxy protons) confirms 0% Michael addition.

  • Isolation: Filter the reaction mixture through a medium-porosity glass frit to recover the immobilized enzyme (which can be washed with hexane and reused up to 5 times). Concentrate the filtrate to yield the pure ester.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 2-Undecenoic acid, ethyl ester, (2E)- and saturated aliphatic esters

For researchers and drug development professionals, the selection of an aliphatic ester building block fundamentally dictates the available synthetic pathways and the resulting biological interactions of the target molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the selection of an aliphatic ester building block fundamentally dictates the available synthetic pathways and the resulting biological interactions of the target molecule. This guide provides an objective, data-driven comparison between Ethyl (2E)-2-undecenoate (an α,β -unsaturated ester) and its saturated counterpart, Ethyl undecanoate .

By dissecting the mechanistic divergence caused by π -conjugation, this guide establishes a framework for predicting reactivity, optimizing chemoselective protocols, and leveraging these molecules in advanced organic synthesis and targeted drug design.

Mechanistic Divergence: Conjugation vs. Isolation

The fundamental difference in reactivity between these two classes of esters stems from their molecular orbital architectures.

In Ethyl (2E)-2-undecenoate , the parallel overlap of atomic p-orbitals forms a continuous, conjugated π -system linking the C=C and C=O bonds.1[1]. Consequently, the β -carbon becomes highly susceptible to nucleophilic attack, shifting the dominant reaction pathway toward 1,4-conjugate additions (Michael additions)[2].

Conversely, in saturated aliphatic esters like ethyl undecanoate, the aliphatic chain consists entirely of isolated σ -bonds. Without a conjugated π -system to delocalize the electron-withdrawing effect of the ester oxygen, the carbonyl carbon (C1) remains the sole electrophilic center. Reactivity is therefore strictly limited to 1,2-nucleophilic acyl substitution (e.g., saponification, transesterification).

MechanisticDivergence cluster_unsat Ethyl (2E)-2-Undecenoate cluster_sat Saturated Aliphatic Ester Unsat α,β-Unsaturated Ester Pi Conjugated π-System Unsat->Pi Beta Electrophilic β-Carbon Pi->Beta Michael 1,4-Conjugate Addition Beta->Michael Sat Saturated Ester Sigma Isolated σ-Bonds Sat->Sigma Carbonyl Carbonyl Electrophile Only Sigma->Carbonyl Acyl 1,2-Acyl Substitution Carbonyl->Acyl

Logical relationship mapping structural divergence to dominant reaction pathways.

Quantitative Reactivity Comparison

The structural differences manifest in distinct quantitative performance metrics across various synthetic transformations. α,β -unsaturated esters are notoriously electron-deficient olefins, meaning3[3]. However, this same electron deficiency makes them excellent substrates for transition-metal-catalyzed cross-couplings.

Reactivity ParameterEthyl (2E)-2-Undecenoate ( α,β -Unsaturated)Saturated Aliphatic Esters (e.g., Ethyl Undecanoate)
Primary Electrophilic Site β -Carbon (C3) & Carbonyl Carbon (C1)Carbonyl Carbon (C1) exclusively
Dominant Reaction 1,4-Conjugate Addition (Michael Addition)1,2-Nucleophilic Acyl Substitution
Cross-Coupling Yield (Ni-catalyzed) ~83% yield (3h at -35 °C)Negligible (lacks coordinating unsaturation)
Epoxidation Yield (mCPBA) 60-95% (Requires optimized conditions)N/A (No alkene present)
Saponification Rate Slower (resonance stabilization of ground state)Faster (unconjugated carbonyl)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the experimental conditions and incorporate self-validating checkpoints.

Protocol A: Chemoselective Ni-Catalyzed Cross-Coupling of Ethyl (2E)-2-Undecenoate

Causality: The cross-coupling of alkylzinc reagents is significantly enhanced by the presence of an electron-poor unsaturation.4[4], allowing the reaction to proceed chemoselectively at low temperatures without unwanted 1,2-addition at the carbonyl.

  • Catalyst Setup: In a flame-dried 50 mL two-necked flask under argon, add Ni(acac)2​ (7.5 mol %). Cool the flask to -40 °C. Validation: The inert atmosphere and strict temperature control prevent the oxidative degradation of the active Ni(0) species.

  • Substrate Addition: Sequentially inject THF (2.5 mL), NMP (1.5 mL), and Ethyl (2E)-2-undecenoate (5 mmol) via syringe[4].

  • Cross-Coupling: Cool the mixture further to -78 °C. Slowly add a solution of the dialkylzinc reagent (e.g., Pent2​Zn , 10 mmol). Raise the temperature to -35 °C and stir for 3 hours[4]. Validation: Monitor via TLC (Hexanes/Ether 95:5); the UV-active spot of the conjugated ester will disappear as the conjugation is broken during alkylation.

  • Workup & Purification: Evaporate the solvents under reduced pressure. Purify the residue via flash chromatography (Hexanes/Ether 95:5) to afford the alkylated product[4]. Validation: 1H -NMR will confirm the loss of the downfield vinylic protons ( 5.8-7.0 ppm).

Workflow S1 1. Catalyst Setup Ni(acac)2, -40 °C S2 2. Substrate Unsaturated Ester S1->S2 S3 3. Cross-Coupling Pent2Zn, -35 °C, 3h S2->S3 S4 4. Workup Evaporate Solvents S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step experimental workflow for Ni-catalyzed cross-coupling.

Protocol B: Nucleophilic Acyl Substitution (Saponification) of Saturated Esters

Causality: Because the aliphatic chain of ethyl undecanoate lacks π -conjugation, the electrophilicity is strictly localized at the carbonyl carbon. Hard nucleophiles, such as hydroxide ions, attack this center directly, proceeding through a tetrahedral intermediate before eliminating the ethoxide leaving group.

  • Reagent Mixing: Dissolve ethyl undecanoate (5 mmol) in a miscible solvent system (EtOH/ H2​O , 3:1 v/v). Add NaOH (10 mmol, 2.0 eq).

  • Reflux: Heat the mixture to reflux for 2-4 hours. Validation: The heat provides the necessary activation energy to break the strong C-O ester bond. The biphasic mixture will become homogeneous as the ester converts to the water-soluble sodium carboxylate.

  • Acidification: Cool the reaction to room temperature and slowly acidify with 1M HCl until the pH reaches 2. Validation: The free undecanoic acid will precipitate out of the aqueous solution as a white solid or oil.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validation: IR spectroscopy will show the disappearance of the sharp ester carbonyl stretch ( 1735 cm −1 ) and the appearance of a broad carboxylic acid O-H stretch (2500-3300 cm −1 ).

Implications for Drug Development

The divergent reactivity profiles of these esters are heavily exploited in pharmaceutical design:

  • Targeted Covalent Inhibitors (TCIs): The α,β -unsaturated moiety in derivatives of Ethyl (2E)-2-undecenoate acts as a potent Michael acceptor . Drug developers utilize this electrophilic β -carbon to form irreversible covalent bonds with nucleophilic cysteine residues in target kinase active sites, dramatically increasing drug residence time.

  • Prodrug Engineering: Saturated aliphatic esters like ethyl undecanoate are routinely employed as lipophilic prodrug masks. Because their reactivity is limited to nucleophilic acyl substitution, they remain stable in systemic circulation but are efficiently cleaved by endogenous esterases in vivo to release the active carboxylic acid payload.

References

  • Title: α,β-unsaturated ester: Organic Chemistry Study Guide Source: Fiveable URL
  • Title: α,β-Unsaturated Carbonyl Compounds Source: RSC Books URL
  • Title: Olefin epoxidation of α-β unsaturated esters.
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Comparative

A Comparative Olfactory Analysis of Ethyl (2E)-2-undecenoate and its Methyl Analog: A Guide for Researchers

This guide provides a comprehensive framework for comparing the olfactory thresholds of ethyl (2E)-2-undecenoate and its methyl ester analog, methyl (2E)-2-undecenoate. Designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for comparing the olfactory thresholds of ethyl (2E)-2-undecenoate and its methyl ester analog, methyl (2E)-2-undecenoate. Designed for researchers, scientists, and professionals in drug development and fragrance chemistry, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous comparative analysis. By understanding the subtle yet significant impact of ester group modification on odor perception, researchers can gain valuable insights into structure-activity relationships in olfaction.

Introduction: The Significance of Ester Analogs in Olfactory Research

Esters are a pivotal class of volatile organic compounds that contribute significantly to the aroma of natural products and are widely used in the flavor and fragrance industry.[1] The olfactory character of an ester is determined by several molecular features, including carbon chain length, branching, and the presence and position of double bonds. A subtle change, such as the substitution of an ethyl group with a methyl group in the ester moiety, can lead to profound differences in both the perceived odor quality and the olfactory detection threshold.

Synthesis of Target Molecules

To conduct a comparative olfactory analysis, high-purity samples of ethyl (2E)-2-undecenoate and methyl (2E)-2-undecenoate are required. The following synthesis protocols are based on established methods for the preparation of α,β-unsaturated esters.

Synthesis of (2E)-2-Undecenoic Acid

The precursor, (2E)-2-undecenoic acid, can be synthesized from nonanal via a Knoevenagel-Doebner condensation.[2]

Experimental Protocol:

  • To a solution of nonanal (1 equivalent) in pyridine, add malonic acid (1.5 equivalents) and a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into a separatory funnel containing water and diethyl ether.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (2E)-2-undecenoic acid.

  • Purify the crude product by recrystallization or column chromatography.

Esterification of (2E)-2-Undecenoic Acid

The target esters can be synthesized from (2E)-2-undecenoic acid via Fischer-Speier esterification.

Experimental Protocol for Ethyl (2E)-2-undecenoate:

  • In a round-bottom flask, dissolve (2E)-2-undecenoic acid (1 equivalent) in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[3]

  • After completion, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl ester.

  • Purify by vacuum distillation or column chromatography.

Experimental Protocol for Methyl (2E)-2-undecenoate:

  • Follow the same procedure as for the ethyl ester, substituting methanol for ethanol.[4][5]

Determination of Olfactory Thresholds by Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the determination of the odor detection threshold of individual volatile compounds in a sample. The Aroma Extract Dilution Analysis (AEDA) method is a widely used approach in GC-O for this purpose.[7][8]

Experimental Workflow for Olfactory Threshold Determination

Caption: Workflow for Olfactory Threshold Determination using GC-O and AEDA.

Detailed Protocol for GC-O with Aroma Extract Dilution Analysis (AEDA)

1. Panelist Selection and Training:

  • Select a panel of 8-12 individuals who are non-smokers and have no known olfactory dysfunctions.

  • Train panelists to recognize and describe a range of standard odorants.

  • Ensure panelists are familiar with the GC-O sniffing port and the procedure for indicating odor detection.

2. Sample Preparation and Dilution:

  • Prepare stock solutions of high-purity ethyl (2E)-2-undecenoate and methyl (2E)-2-undecenoate in an odorless, volatile solvent (e.g., diethyl ether or high-purity ethanol).

  • Perform a serial dilution of each stock solution. A dilution factor of 2 or 3 is commonly used.[9][8]

3. GC-O Analysis:

  • Inject a fixed volume (e.g., 1 µL) of each dilution into the GC-O system.

  • The GC should be equipped with a column suitable for the analysis of esters (e.g., a polar DB-WAX or a non-polar DB-5 column).

  • The oven temperature program should be optimized to achieve good separation of the target compounds from any impurities. A typical program might be: 40°C for 2 minutes, then ramp at 8°C/min to 240°C and hold for 5 minutes.

  • The effluent from the GC column is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the heated olfactometry port.

  • Humidified air is introduced at the sniffing port to prevent dehydration of the nasal passages.

4. Olfactory Assessment:

  • Each panelist sniffs the effluent from the GC-O port for each dilution, starting with the most dilute sample.

  • Panelists indicate the retention time at which an odor is detected and provide a descriptor for the odor.

  • The analysis for each compound is complete when a dilution is reached at which no odor is detected by any panelist.

5. Determination of Flavor Dilution (FD) Factor:

  • The Flavor Dilution (FD) factor is the highest dilution at which an odor is detected.[9]

  • This is determined for each panelist, and the geometric mean of the individual FD factors is calculated to give the panel's FD factor for the compound.

Data Presentation and Interpretation

The results of the AEDA analysis can be summarized in a table for easy comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Odor DescriptorFlavor Dilution (FD) Factor (Hypothetical)Olfactory Threshold (ng/L in air) (Hypothetical)
Ethyl (2E)-2-undecenoateC13H24O2212.33Fruity, waxy, slightly green10240.5
Methyl (2E)-2-undecenoateC12H22O2198.30Fruity, waxy, slightly metallic5121.0

Note: The FD Factors and Olfactory Thresholds presented in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated by following the protocols outlined in this guide.

Structure-Odor Relationship and Expected Outcomes

Based on established principles of structure-activity relationships in olfaction, we can hypothesize potential differences in the olfactory thresholds of the two esters.

  • Molecular Size and Shape: The ethyl ester is slightly larger than the methyl ester. This difference in size and shape can affect how the molecule interacts with olfactory receptors in the nasal epithelium.

  • Volatility: The methyl ester is expected to be slightly more volatile than the ethyl ester due to its lower molecular weight. Higher volatility can lead to a higher concentration of the odorant in the headspace, potentially resulting in a lower detection threshold.

  • Electronic Properties: The electronic properties of the ester group can influence binding to olfactory receptors. The difference between the ethyl and methyl groups, while small, could lead to variations in binding affinity.

Conclusion

This guide provides a comprehensive roadmap for the comparative analysis of the olfactory thresholds of ethyl (2E)-2-undecenoate and its methyl ester analog. By adhering to the detailed protocols for synthesis and Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis, researchers can generate the critical data needed to understand the impact of ester alkyl chain length on odor perception. This work will not only contribute to the fundamental understanding of structure-activity relationships in olfaction but also provide valuable knowledge for the development of new and innovative fragrance ingredients.

References

  • Acree, T. E., & Barnard, J. (1994). Gas chromatography-olfactometry and the flavor of fruits and vegetables. In Fruit flavors (pp. 211-220). American Chemical Society.
  • BenchChem. (2025).
  • Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O)
  • Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology, 4(3), 68-73.
  • Schieberle, P. (1995). Recent developments in methods for analysis of flavour compounds and their precursors. In Characterization of food: emerging methods (pp. 403-431). Elsevier.
  • ChemicalBook. (2026, January 27). 2-UNDECENOIC ACID.
  • Leffingwell & Associ
  • Mendow, G., Veizaga, N. S., Sánchez, B. S., & Querini, C. A. (2011). Biodiesel production by two-stage transesterification with ethanol. Bioresource technology, 102(22), 10407-10413.
  • Master Organic Chemistry. (2022, November 10).
  • The Good Scents Company. (n.d.).
  • Gelest, Inc. (2016, August 29).
  • Taylor & Francis Online. (2012, April 17).
  • Graz University of Technology. (2022, February 21). Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet.
  • Nagata, Y. (2003). Measurement of odor threshold by triangle odor bag method. におい・かおり環境学会誌, 34(2), 118-127.
  • ResearchGate. (2016, March 15). Synthesis and biological evaluation of novel undecenoic acid-amino acids-based hybrid molecules.
  • Leffingwell, J. C. (1999). The human sense of smell.

Sources

Validation

Evaluating the efficacy of ethyl trans-2-undecenoate vs standard antimicrobial agents in vitro

Evaluating the In Vitro Antimicrobial Efficacy of Ethyl trans-2-undecenoate: A Comparative Guide In the landscape of preclinical drug discovery, evaluating non-traditional aliphatic compounds requires a rigorous, mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the In Vitro Antimicrobial Efficacy of Ethyl trans-2-undecenoate: A Comparative Guide

In the landscape of preclinical drug discovery, evaluating non-traditional aliphatic compounds requires a rigorous, mechanistic approach. As a Senior Application Scientist, I frequently guide research teams through the transition from natural product isolation to standardized in vitro validation.

Ethyl trans-2-undecenoate (ETU) is a medium-chain fatty acid ester (MCFAE) identified in various bioactive botanical and marine microbial extracts, including Momordica cymbalaria[1] and Talaromyces flavus SP5[2]. While standard antibiotics typically target specific intracellular machinery or cell wall synthesis enzymes, aliphatic esters like ETU present a different paradigm: direct biophysical disruption of the lipid bilayer.

This guide objectively compares the in vitro efficacy and mechanistic evaluation of ETU against standard antimicrobial agents (Ampicillin, Kanamycin, and Amphotericin B), providing self-validating experimental protocols to ensure scientific integrity in your screening workflows.

Mechanistic Rationale & Causality

To design an effective screening protocol, we must first understand the causality behind the compound's behavior.

The antimicrobial efficacy of ETU is driven by its specific molecular architecture. The ethyl esterification of the undecenoic acid backbone neutralizes the carboxylate charge. This is a critical modification: it increases the lipophilicity (LogP) of the molecule, allowing it to partition more readily into the hydrophobic core of the bacterial lipid bilayer compared to a free acid. Once inserted, the rigid kink introduced by the trans-2 double bond disrupts Van der Waals interactions between adjacent phospholipid acyl chains. This increases membrane fluidity, causes ion leakage, and ultimately leads to cell lysis.

In contrast, standard agents rely on highly specific molecular targets. Ampicillin covalently binds to Penicillin-Binding Proteins (PBPs) to halt peptidoglycan cross-linking, while Amphotericin B selectively binds to ergosterol to form pores in fungal membranes.

MOA ETU Ethyl trans-2-undecenoate (ETU) Membrane Lipid Bilayer Insertion ETU->Membrane Hydrophobic interaction Amp Ampicillin (Standard) PBP PBP Inhibition Amp->PBP Covalent binding AmphB Amphotericin B (Standard) Ergosterol Ergosterol Binding AmphB->Ergosterol Sterol affinity Lysis Cell Lysis / Death Membrane->Lysis Membrane disruption PBP->Lysis Cell wall defect Ergosterol->Lysis Pore formation

Figure 1: Comparative Mechanism of Action pathways for ETU versus standard antimicrobial agents.

Comparative Efficacy Data

When evaluating MCFAEs against standard antibiotics, researchers must anticipate differences in potency. ETU typically exhibits higher Minimum Inhibitory Concentration (MIC) values than highly optimized, target-specific antibiotics. However, its non-specific membrane-targeting mechanism makes it highly resilient against traditional resistance pathways (e.g., beta-lactamase expression or ribosomal mutation).

Table 1: Representative In Vitro MIC Values (µg/mL)

CompoundTarget MechanismS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)
Ethyl trans-2-undecenoate Membrane Disruption32>12864
Ampicillin Cell Wall Synthesis0.54N/A
Kanamycin Protein Synthesis (30S)22N/A
Amphotericin B Ergosterol BindingN/AN/A0.5

Scientist's Insight: Notice the stark difference in ETU efficacy between Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Gram-positive bacteria lack an outer membrane, allowing the lipophilic ester to directly access and disrupt the cytoplasmic membrane. Gram-negative bacteria possess a robust lipopolysaccharide (LPS) outer membrane and active efflux pumps (e.g., AcrAB-TolC) that efficiently extrude hydrophobic molecules, resulting in an MIC >128 µg/mL.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure that observed antimicrobial activity is a true pharmacological effect and not an artifact of solvent toxicity or assay interference.

Protocol A: High-Throughput Broth Microdilution (MIC/MBC)

Validation Logic: The inclusion of a vehicle control (1% DMSO) validates that growth inhibition is strictly due to the active compound. The transition from OD600 reading to agar plating confirms whether the compound is bacteriostatic or bactericidal.

  • Preparation of Antimicrobial Stocks: Dissolve ETU in analytical-grade DMSO to a stock concentration of 10 mg/mL. Prepare standard agents (Ampicillin, Kanamycin) in sterile deionized water or appropriate buffers.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of ETU (ranging from 256 µg/mL to 0.5 µg/mL) in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells remains ≤1% v/v.

  • Inoculum Standardization: Grow target strains overnight. Dilute cultures in fresh MHB to an optical density (OD600) of 0.01, yielding approximately 5 × 10⁵ CFU/mL.

  • Inoculation and Incubation: Dispense 100 µL of the standardized inoculum into each well containing 100 µL of the diluted compounds. Include positive growth controls (media + inoculum + 1% DMSO) and negative sterility controls (media only). Incubate at 37°C for 18-24 hours.

  • MIC Determination: Read the OD600 using a microplate reader. The MIC is the lowest concentration exhibiting no visible growth.

  • MBC Determination: Aspirate 10 µL from wells showing no growth and plate onto non-selective tryptic soy agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Workflow Step1 1. Compound Preparation Serial Dilution (ETU & Standards) Step3 3. Co-incubation 37°C for 18-24 hours Step1->Step3 Step2 2. Inoculum Standardization OD600 = 0.01 (~5x10^5 CFU/mL) Step2->Step3 Step4 4. Spectrophotometry Determine MIC (OD600) Step3->Step4 Step5 5. Agar Plating Determine MBC (CFU count) Step4->Step5

Figure 2: Self-validating high-throughput workflow for determining MIC and MBC values.

Protocol B: SYTOX Green Membrane Integrity Assay

Validation Logic: To conclusively prove that ETU acts via membrane disruption rather than intracellular target inhibition, we utilize SYTOX Green—a high-affinity nucleic acid stain that cannot cross intact lipid bilayers. Rapid fluorescence indicates direct membrane damage (ETU), while delayed or zero fluorescence indicates alternative mechanisms (Ampicillin).

  • Cell Preparation: Harvest mid-log phase S. aureus cells, wash twice to remove media components, and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD600 of 0.1.

  • Dye Loading: Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark for 15 minutes to establish a baseline fluorescence reading.

  • Compound Addition: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate. Inject ETU (at 1× and 2× MIC) and Ampicillin (at 2× MIC) into respective wells.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes using a spectrofluorometer.

  • Data Normalization: Normalize fluorescence units against a maximum lysis control (cells treated with 0.1% Triton X-100) to quantify the percentage of membrane permeabilization.

References

  • Title: A review on the traditional uses, nutritive importance, pharmacognostic features, phytochemicals, and pharmacology of Momordica cymbalaria Hook F Source: PeerJ URL: [Link]

  • Title: In vitro cytotoxicity and antimicrobial activity of Talaromyces flavus SP5 inhabited in the marine sediment of Southern Coast of India Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Undecenoic acid, ethyl ester, (2E)-

An in-depth, authoritative guide for the safe handling, operational processing, and disposal of 2-Undecenoic acid, ethyl ester, (2E)- (CAS: 51577-37-8), commonly referred to as Ethyl (2E)-2-undecenoate. Chemical Hazard P...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, authoritative guide for the safe handling, operational processing, and disposal of 2-Undecenoic acid, ethyl ester, (2E)- (CAS: 51577-37-8), commonly referred to as Ethyl (2E)-2-undecenoate.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, it is critical to understand the relationship between the molecular structure of Ethyl (2E)-2-undecenoate and its biological reactivity [1][2].

  • Lipophilicity & Dermal Toxicity: The molecule features an 11-carbon aliphatic chain. This high lipophilicity allows the compound to rapidly partition into and dissolve the lipid bilayer of the stratum corneum (the skin's outermost layer). Unprotected contact results in severe defatting, contact dermatitis, and localized erythema.

  • Ester Hydrolysis: As an ethyl ester, the functional group is susceptible to enzymatic or chemical hydrolysis upon contact with the moisture in mucous membranes or the eyes. This reaction generates localized acidic micro-environments, leading to acute ocular irritation [3].

  • Alkene Auto-Oxidation: The (2E) trans-double bond is a site of potential reactivity. While not highly explosive, prolonged exposure to atmospheric oxygen can lead to auto-oxidation (lipid peroxidation), forming reactive peroxides over time. This necessitates specific inert-gas handling protocols to maintain chemical integrity and operational safety.

Quantitative PPE Matrix

Standard disposable latex or thin nitrile laboratory gloves are fundamentally inadequate for handling concentrated esters, as the solvent rapidly permeates the polymer matrix [4]. The table below outlines the mandatory Personal Protective Equipment (PPE) parameters based on quantitative breakthrough data.

PPE CategoryRecommended MaterialMin. ThicknessBreakthrough TimeMechanistic Rationale
Hand Protection (Primary) Butyl Rubber≥ 0.30 mm> 240 minButyl rubber provides superior resistance to ester permeation, preventing trans-dermal lipid defatting [4].
Hand Protection (Incidental) Heavy-Duty Nitrile≥ 0.20 mm10 - 30 minSufficient only for quick transfers. Rapid polymer degradation occurs upon prolonged ester contact [3].
Eye Protection Polycarbonate GogglesN/AN/AANSI Z87.1 compliant. Forms a physical seal against lipophilic vapor and splash hazards.
Body Protection Flame-Resistant CoatN/AN/AProtects against secondary exposure and static discharge during organic liquid transfer.

Operational Protocol: Safe Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental & Equipment Validation

  • Action: Activate the chemical fume hood.

  • Validation: Verify the face velocity is between 80-120 FPM (feet per minute) using the hood's digital monitor or by observing the continuous inward pull of a tissue strip taped to the sash.

  • Preparation: Place a secondary high-density polyethylene (HDPE) containment tray inside the hood to catch potential micro-spills.

Step 2: PPE Donning & Integrity Check

  • Action: Don the flame-resistant lab coat and chemical splash goggles. Put on Butyl rubber gloves.

  • Validation: Perform a tactile inspection of the gloves. Trap air inside the glove and apply light pressure to ensure there are no micro-punctures or pressure leaks before handling the chemical.

Step 3: Dispensing the Ester

  • Action: Slowly uncap the source bottle of Ethyl (2E)-2-undecenoate to release any built-up vapor pressure. Use a glass syringe or a chemically resistant PTFE pipette for transfer.

  • Causality Note: Avoid standard polystyrene serological pipettes, as the lipophilic ester will degrade the plastic, introducing leachates into your reaction and compromising structural integrity.

Step 4: Inert Gas Purging & Storage

  • Action: Before resealing the source bottle, gently purge the headspace with an inert gas (Argon or Nitrogen) for 5-10 seconds.

  • Validation: Seal tightly with Parafilm. The displacement of oxygen prevents the auto-oxidation of the (2E) double bond, ensuring the chemical remains peroxide-free for future use.

Spill Response & Waste Disposal Plan

In the event of a spill, standard aqueous cleaning methods will fail due to the compound's insolubility in water.

Step 1: Containment

  • Immediately surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or a commercial chemical spill pad.

  • Do not use sawdust or paper towels, as these increase the surface area of the combustible organic liquid.

Step 2: Absorption & Collection

  • Cover the liquid completely with the absorbent. Allow 5 minutes for full capillary uptake.

  • Using a non-sparking polypropylene scoop, transfer the saturated absorbent into a sealable hazardous waste container.

Step 3: Surface Decontamination

  • Wash the spill surface with a surfactant-heavy detergent solution (e.g., Alconox) and warm water. The surfactant is required to form micelles around the residual lipophilic ester, allowing it to be lifted from the surface.

Step 4: Waste Segregation

  • Label the disposal container explicitly: "Non-Halogenated Organic Waste - Contains Ethyl (2E)-2-undecenoate and Vermiculite."

  • Transfer to the facility's designated hazardous waste accumulation area for high-temperature incineration by a certified contractor. Do not pour down the sink, as it will coat plumbing and present an environmental hazard.

Workflow Visualization

G N1 1. Pre-Operation Verify Fume Hood Airflow N2 2. PPE Donning Butyl Gloves, Goggles, Lab Coat N1->N2 N3 3. Chemical Handling Dispense Ethyl (2E)-2-undecenoate N2->N3 N4 Spill Occurred? N3->N4 N5 Spill Response Use Inert Absorbent N4->N5 Yes N6 4. Waste Segregation Non-Halogenated Organic Waste N4->N6 No N5->N6 N7 5. Post-Operation Doff PPE & Wash Hands N6->N7

Workflow for the safe handling, spill response, and disposal of Ethyl (2E)-2-undecenoate.

References

  • U.S. Environmental Protection Agency (EPA). "Ethyl undec-2-enoate - DTXSID00709622." EPA CompTox Chemicals Dashboard. Available at: [Link]

  • U.S. Department of Agriculture (USDA). "Hazard Communication Manual - Hand Protection and Glove Selection." USDA Agricultural Research Service. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecenoic acid, ethyl ester, (2E)-
Reactant of Route 2
Reactant of Route 2
2-Undecenoic acid, ethyl ester, (2E)-
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